molecular formula C19H27N7O5 B12710598 L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate CAS No. 128056-04-2

L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate

Cat. No.: B12710598
CAS No.: 128056-04-2
M. Wt: 433.5 g/mol
InChI Key: YXVMKWIPGWYTDG-IHRRRGAJSA-N
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Description

L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a prolinamide group, a pyrimidinyl carbonyl group, and a histidyl group. The hydrate form indicates the presence of water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include protecting agents like tert-butyldimethylsilyl chloride, coupling agents like N,N’-dicyclohexylcarbodiimide, and deprotecting agents like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce alcohols.

Scientific Research Applications

L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-alanyl-,(S)-, hydrate
  • L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-tyrosyl-,(S)-, hydrate

Uniqueness

L-Prolinamide, N-((hexahydro-1-(1-methylethyl)-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-,(S)-, hydrate is unique due to its specific combination of functional groups and its hydrate form

Properties

CAS No.

128056-04-2

Molecular Formula

C19H27N7O5

Molecular Weight

433.5 g/mol

IUPAC Name

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propan-2-yl-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C19H27N7O5/c1-10(2)26-15(27)7-12(24-19(26)31)17(29)23-13(6-11-8-21-9-22-11)18(30)25-5-3-4-14(25)16(20)28/h8-10,12-14H,3-7H2,1-2H3,(H2,20,28)(H,21,22)(H,23,29)(H,24,31)/t12-,13-,14-/m0/s1

InChI Key

YXVMKWIPGWYTDG-IHRRRGAJSA-N

Isomeric SMILES

CC(C)N1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N

Canonical SMILES

CC(C)N1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Origin of Product

United States

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